NT 13 refers to a specific neuropeptide fragment known as Neurotensin(8-13), which is derived from the larger neuropeptide neurotensin. This compound is of significant interest in biochemical and pharmacological research due to its roles in various physiological processes, including pain modulation, regulation of body temperature, and effects on the endocrine system.
Neurotensin itself is a tridecapeptide originally isolated from the hypothalamus of the rat. The specific fragment NT 13 (Neurotensin(8-13)) consists of the last six amino acids of the neurotensin molecule and is synthesized through enzymatic cleavage or chemical synthesis methods.
Neurotensin(8-13) falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is classified as a bioactive peptide due to its involvement in neurotransmission and various physiological responses.
The synthesis of Neurotensin(8-13) can be achieved through both chemical synthesis and recombinant DNA technology.
Neurotensin(8-13) participates in several biochemical reactions, primarily involving receptor binding and signal transduction pathways.
The binding affinity of Neurotensin(8-13) for its receptors has been measured using radiolabeled ligand binding assays, demonstrating significant potency compared to other neuropeptide fragments.
The mechanism by which Neurotensin(8-13) exerts its effects involves:
Studies have shown that Neurotensin(8-13) can modulate dopaminergic signaling in the brain, influencing behaviors related to reward and addiction.
Thermal stability studies indicate that Neurotensin(8-13) maintains its structure at temperatures up to 50°C for short periods, but prolonged exposure leads to degradation.
Neurotensin(8-13) has several scientific uses:
NT 13 (L-threonyl-L-prolyl-L-prolyl-L-threonine amide, TPPT) functions as a partial agonist at the N-methyl-D-aspartate receptor (NMDAR), a critical ionotropic glutamate receptor in the central nervous system. Unlike full agonists (e.g., glutamate or NMDA), which maximally activate the receptor's ion channel, partial agonists like NT 13 induce a submaximal response even at full receptor occupancy. This is attributed to its stabilization of intermediate conformational states of the NMDAR, particularly within the ligand-binding domain (LBD) [3] [5].
Key mechanistic features include:
Table 1: NMDAR Binding and Functional Properties of NT 13
Property | NT 13 | Full Agonist (NMDA) | Antagonist (Ketamine) |
---|---|---|---|
Receptor Occupancy | High | High | High |
Ion Channel Open Probability | ~40% | ~95% | 0% |
Calcium Influx | Moderate | High | None |
Glycine Site Dependency | Required | Required | Not applicable |
NT 13 modulates neurobiological pathways implicated in depression and anxiety through multi-target interactions:
NT 13 exhibits a unique efficacy profile relative to NMDAR full agonists and antagonists:
In anxiety paradigms (elevated plus maze), NT 13 decreases anxiety-like behaviors without inducing hyperlocomotion, a side effect typical of full agonists [5].
Versus Antagonists (e.g., Ketamine):
Table 2: Preclinical Behavioral Outcomes of NMDAR-Targeting Compounds
Model | NT 13 | Ketamine (Antagonist) | NMDA (Full Agonist) |
---|---|---|---|
Forced Swim Test (Depression) | ↓ Immobility (p<0.01) | ↓ Immobility (p<0.001) | No effect |
Elevated Plus Maze (Anxiety) | ↑ Open-arm time (p<0.05) | ↑ Open-arm time (p<0.01) | ↑ Hyperlocomotion |
Fear Extinction (Anxiety) | Enhanced retention | Rapid but transient effect | Impaired retention |
Excitotoxicity Risk | Low | Low | High |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7